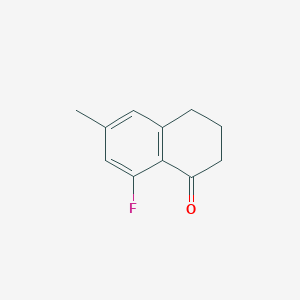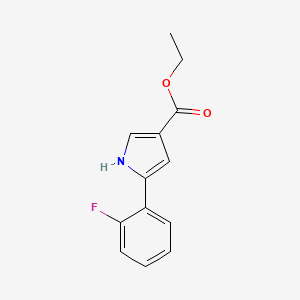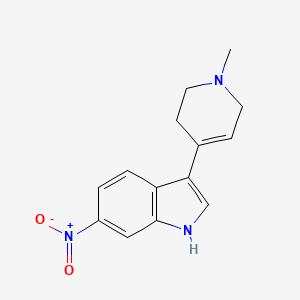![molecular formula C10H9ClN2O4 B8021747 2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone](/img/structure/B8021747.png)
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a chloro group, a nitro group, and an ethanone moiety attached to the benzoxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the benzoxazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazines with different functional groups.
Reduction: Formation of 2-Chloro-1-(6-amino-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone.
Oxidation: Formation of oxidized derivatives of the benzoxazine ring.
科学研究应用
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can result in the modulation of cellular pathways and biological activities.
相似化合物的比较
Similar Compounds
Uniqueness
2-Chloro-1-(6-nitro-2H-benzo[B][1,4]oxazin-4(3H)-YL)ethanone is unique due to the presence of both a chloro and a nitro group on the benzoxazine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
属性
IUPAC Name |
2-chloro-1-(6-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c11-6-10(14)12-3-4-17-9-2-1-7(13(15)16)5-8(9)12/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPCWINCBLWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)CCl)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride](/img/structure/B8021675.png)













